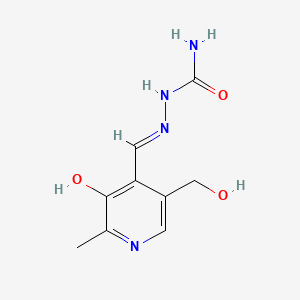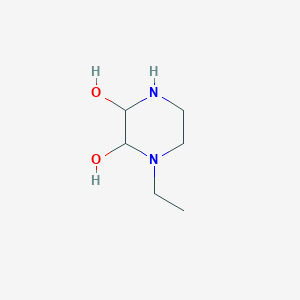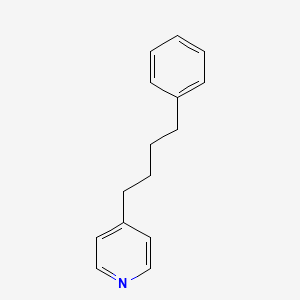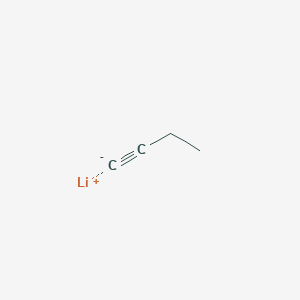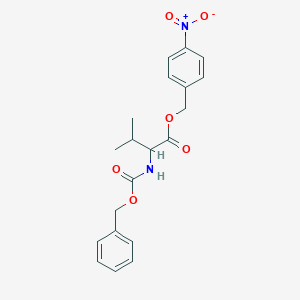
(4-Nitrophenyl)methyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)methyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a nitrophenyl group, a methyl group, and a phenylmethoxycarbonylamino group attached to a butanoate backbone. Its chemical properties make it a valuable subject of study in fields such as organic chemistry, biochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid with (4-nitrophenyl)methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)methyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can produce a variety of ester or amide derivatives.
Scientific Research Applications
(4-Nitrophenyl)methyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme kinetics and inhibition, particularly in the context of esterases and amidases.
Medicine: The compound may serve as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate involves its interaction with specific molecular targets. For example, in biological systems, the compound can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding acid and alcohol. This reaction can be used to study enzyme kinetics and inhibition.
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenyl)methyl 3-methyl-2-(phenylmethoxycarbonylamino)propanoate
- (4-Nitrophenyl)methyl 3-methyl-2-(phenylmethoxycarbonylamino)pentanoate
- (4-Nitrophenyl)methyl 3-methyl-2-(phenylmethoxycarbonylamino)hexanoate
Uniqueness
(4-Nitrophenyl)methyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying various chemical reactions and mechanisms, as well as for developing new materials and pharmaceuticals.
Properties
CAS No. |
5276-76-6 |
|---|---|
Molecular Formula |
C20H22N2O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C20H22N2O6/c1-14(2)18(21-20(24)28-13-15-6-4-3-5-7-15)19(23)27-12-16-8-10-17(11-9-16)22(25)26/h3-11,14,18H,12-13H2,1-2H3,(H,21,24) |
InChI Key |
ALMXQZMYLWCKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


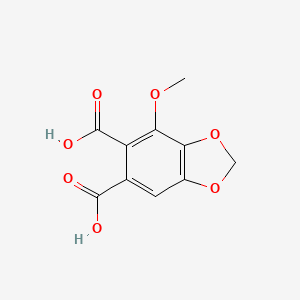
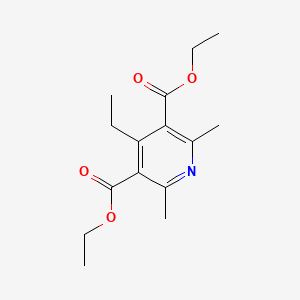
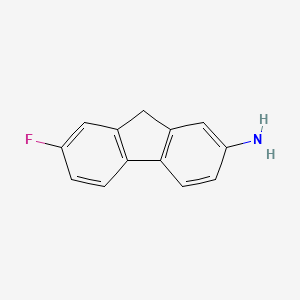

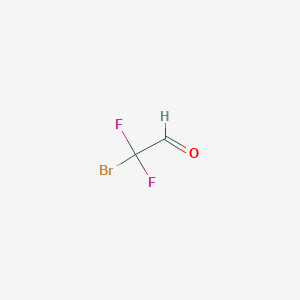
![[4-(Oxoarsanyl)phenyl]arsonic acid](/img/structure/B14744929.png)
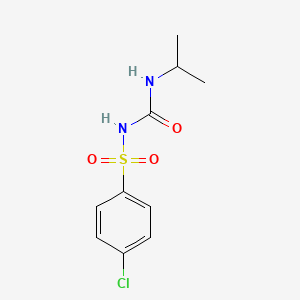
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
